molecular formula C19H16N2O2 B5708143 N-[3-(acetylamino)phenyl]-1-naphthamide

N-[3-(acetylamino)phenyl]-1-naphthamide

Cat. No.: B5708143
M. Wt: 304.3 g/mol
InChI Key: TWOBTSYRSFGNJU-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)Phenyl]-1-Naphthamide is a substituted benzamide derivative characterized by a naphthalene ring system linked to an acetamido-substituted phenyl group via an amide bond. This structural motif confers unique physicochemical properties, such as moderate polarity due to the amide functional group and aromatic stacking capabilities from the naphthalene moiety. Its synthesis typically involves multi-step reactions, including acetylation of aromatic amines and coupling with naphthoyl derivatives, as inferred from analogous N-(substituted phenyl)acetamide syntheses .

Properties

IUPAC Name

N-(3-acetamidophenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-13(22)20-15-8-5-9-16(12-15)21-19(23)18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOBTSYRSFGNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares N-[3-(Acetylamino)Phenyl]-1-Naphthamide with structurally or functionally related compounds, emphasizing differences in molecular features, applications, and research findings.

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Key Functional Groups Primary Applications Notable Properties
This compound Not Provided C₁₉H₁₆N₂O₂ Acetamido, naphthamide Pharmaceutical (cancer therapy) Moderate solubility in polar solvents
3-Chloro-N-Phenyl-Phthalimide Not Provided C₁₄H₈ClNO₂ Chloro, phthalimide Polymer synthesis (polyimide monomers) High thermal stability
1-Acetamino-7-Naphthol 6470-18-4 C₁₂H₁₁NO₂ Acetamido, hydroxyl naphthalene Intermediate in dye synthesis Photosensitive; requires dark storage
N-(3-Nitro-Phenyl)-N-Phenyl-Acetamide 32047-90-8 C₁₄H₁₂N₂O₃ Nitro, diaryl acetamide Research (reactivity studies) High electron-withdrawing character
N-(3-Amino-4-Methoxyphenyl)Acetamide 6375-47-9 C₉H₁₂N₂O₂ Amino, methoxy, acetamide Laboratory research (heterocycle precursors) Susceptible to oxidation

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